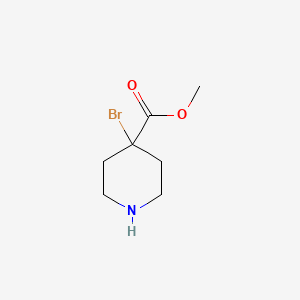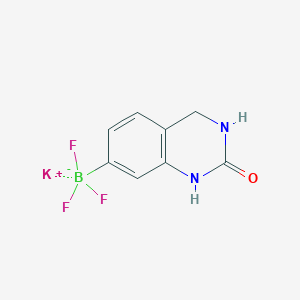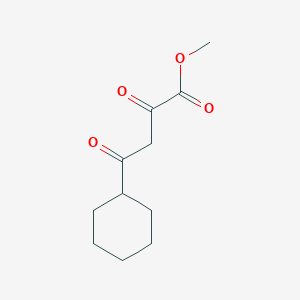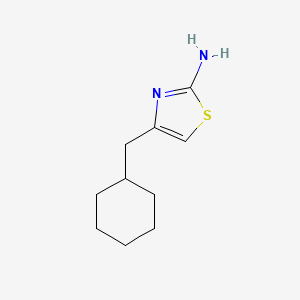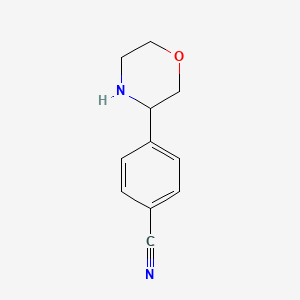
5-(1-Methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is an organic compound that features a thiophene ring substituted with a 1-methyl-1H-1,2,4-triazol-5-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a thiophene derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with a halogenated thiophene compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated thiophene derivatives and bases like sodium hydride or potassium carbonate are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
5-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. Additionally, the thiophene ring can participate in electron transfer processes, making the compound useful in electronic applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
Thiophene-2-amine:
5-(1-Benzyl-1H-1,2,4-triazol-3-yl)thiophene: A structurally related compound with different substituents on the triazole ring.
Uniqueness
5-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is unique due to the presence of both a triazole and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H8N4S |
|---|---|
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
5-(2-methyl-1,2,4-triazol-3-yl)thiophen-2-amine |
InChI |
InChI=1S/C7H8N4S/c1-11-7(9-4-10-11)5-2-3-6(8)12-5/h2-4H,8H2,1H3 |
Clave InChI |
AMIDMTQTKGGLIF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC=N1)C2=CC=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride](/img/structure/B13525913.png)
